4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole
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Overview
Description
4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4-position and a tetrahydro-2H-pyran-4-ylmethyl group at the 3-position of the indole ring, which may contribute to its unique chemical and biological properties.
Mechanism of Action
- Its role is to regulate intracellular cGMP levels, which in turn modulate various signaling pathways involved in neuronal function and cognition .
- Neuronal Effects : These changes influence synaptic plasticity, neurotransmitter release, and neuronal survival, ultimately impacting cognitive processes .
- Neuroinflammation : Modulation of cGMP levels affects microglial activation and neuroinflammatory responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroindole with a suitable tetrahydro-2H-pyran-4-ylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Fluoroindole: Lacks the tetrahydro-2H-pyran-4-ylmethyl group, resulting in different chemical and biological properties.
3-[(Tetrahydro-2H-pyran-4-yl)methyl]indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Chloro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: The presence of both the fluorine atom and the tetrahydro-2H-pyran-4-ylmethyl group in 4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole imparts unique chemical and biological properties that distinguish it from other similar compounds. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-fluoro-3-(oxan-4-ylmethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-2-1-3-13-14(12)11(9-16-13)8-10-4-6-17-7-5-10/h1-3,9-10,16H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEXQMQALWFATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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